

Spectroscopic Profile of 1-Acetylhexene: A Technical Guide

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Compound of Interest

Compound Name: 1-Acetylhexene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1-acetylhexene** (CAS No: 932-66-1). The information herein is compiled for use by researchers, scientists, and professionals in the fields of chemical analysis and drug development. This document presents key spectroscopic data in a structured format, outlines general experimental protocols for the cited techniques, and includes a visual representation of a typical spectroscopic analysis workflow.

Spectroscopic Data

The following tables summarize the quantitative spectroscopic data for **1-acetylhexene**, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Table 1: ^1H NMR Spectroscopic Data (400 MHz, CDCl_3)[1]

Chemical Shift (δ) ppm	Multiplicity	Assignment
6.918	Triplet (t)	=C-H
2.278	Multiplet (m)	Allylic CH ₂
2.26	Multiplet (m)	Allylic CH ₂
2.22	Multiplet (m)	CH ₃
1.66 to 1.58	Multiplet (m)	CH ₂

Table 2: ^{13}C NMR Spectroscopic Data (CDCl_3)[2][3]

Chemical Shift (δ) ppm	Assignment
~200-210	C=O (Ketone)
~140-145	=C-C=O
~135-140	=C-H
~20-30	CH ₂ (Cyclohexene ring)
~20-30	CH ₃ (Acetyl group)

Note: Specific peak assignments for all carbons were not explicitly available in the searched literature. The assignments are based on typical chemical shift ranges for the respective functional groups.

Table 3: Mass Spectrometry Data (Electron Ionization)[1][4]

m/z	Relative Intensity (%)	Putative Fragment
124	59.2	[M] ⁺ (Molecular Ion)
109	74.5	[M - CH ₃] ⁺
81	100.0	[M - COCH ₃] ⁺
79	32.7	
53	19.1	
43	60.8	[CH ₃ CO] ⁺

Table 4: Infrared (IR) Spectroscopy Data (Liquid Film)[3]
[5]

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3080	Medium	=C-H Stretch
~2950-2850	Medium to Strong	C-H Stretch (Alkyl)
~1670-1680	Strong	C=O Stretch (α,β -unsaturated ketone)
~1640-1650	Medium	C=C Stretch

Note: The IR spectrum is typically recorded from a neat liquid film. The provided values are characteristic absorptions for the functional groups present in **1-acetylhexene**.

Experimental Protocols

Detailed experimental protocols for the acquisition of the presented data were not available in the public domain. However, the following sections describe generalized, standard procedures for obtaining such spectroscopic data for a liquid organic compound like **1-acetylhexene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **1-acetylhexene** is typically dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), to prevent solvent signals from obscuring the analyte's proton spectrum.

[1][2] For ^1H NMR, a concentration of 5-25 mg in approximately 0.6-0.7 mL of solvent is common.[3][4][5] For the less sensitive ^{13}C NMR, a higher concentration of 20-100 mg may be necessary to obtain a spectrum with a good signal-to-noise ratio in a reasonable time.[3][5] The solution is transferred to a clean NMR tube, ensuring no solid particles are present, as they can degrade the spectral quality.[4] The spectrum is then acquired on an NMR spectrometer (e.g., 400 MHz).[6] The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to improve its homogeneity.[3] Standard pulse sequences are used to acquire the free induction decay (FID), which is then Fourier transformed to yield the NMR spectrum. Chemical shifts are typically referenced to an internal standard like tetramethylsilane (TMS).[1]

Infrared (IR) Spectroscopy

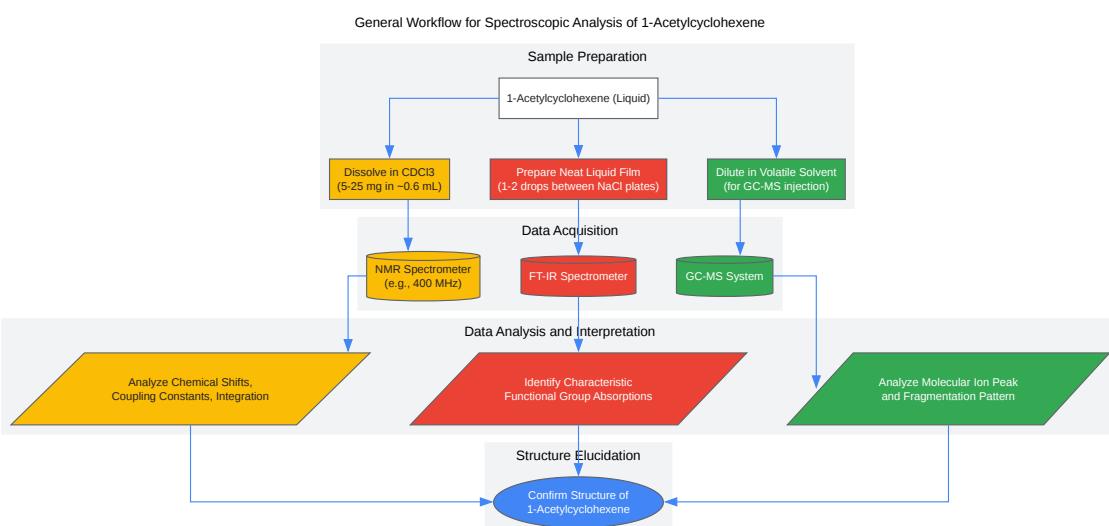
For a liquid sample such as **1-acetylcylohexene**, the IR spectrum can be obtained by placing a drop of the neat (undiluted) liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.[7] These plates are transparent to infrared radiation. The plates are then placed in the sample holder of an FT-IR spectrometer.[7] An infrared beam is passed through the sample, and the detector measures the frequencies at which the radiation is absorbed.[8] A background spectrum of the empty salt plates is usually recorded first and subtracted from the sample spectrum to eliminate interferences from the apparatus and atmospheric gases.[9] Alternatively, the Attenuated Total Reflectance (ATR) technique can be used, which requires minimal sample preparation.[10]

Mass Spectrometry (MS)

For a volatile organic compound like **1-acetylcylohexene**, Gas Chromatography-Mass Spectrometry (GC-MS) is a common analytical technique.[11][12] The sample is injected into a gas chromatograph, where it is vaporized and separated from other components based on its boiling point and interaction with the column's stationary phase. The separated compound then enters the mass spectrometer. In the ion source, typically using electron ionization (EI), the molecules are bombarded with high-energy electrons (e.g., 70 eV), causing them to ionize and fragment.[13] The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[14] A detector then records the abundance of each ion, generating a mass spectrum that shows the relative intensity of each m/z value.

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound.



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Caption: A flowchart illustrating the general steps for spectroscopic analysis.

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